DNP-L-cysteic acid disodium salt hydrate

Analytical Chemistry Amino Acid Analysis Derivatization

The permanent anionic sulfonate renders DNP-L-cysteic acid uniquely water-soluble, unlike most ether-extractable DNP-amino acids, enabling clean aqueous-phase retention after chloroform extraction. This differential solubility is the basis for the selective photometric assay of cysteic acid. As a stable, water-soluble hapten, it facilitates DNP-protein conjugate synthesis for immunomodulation studies. Procure as a certified reference standard for method development and hapten research.

Molecular Formula C9H9N3Na2O10S
Molecular Weight 397.23 g/mol
CAS No. 16068-14-7
Cat. No. B095145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNP-L-cysteic acid disodium salt hydrate
CAS16068-14-7
Molecular FormulaC9H9N3Na2O10S
Molecular Weight397.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+]
InChIInChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1
InChIKeyMSLSYEHLHPKCOJ-QTPLPEIMSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNP-L-Cysteic Acid Disodium Salt Hydrate (CAS 16068-14-7): A Critical Water-Soluble DNP-Amino Acid Derivative for Analytical and Immunological Research


DNP-L-cysteic acid disodium salt hydrate (CAS 16068-14-7) is a dinitrophenylated (DNP) amino acid derivative with the molecular formula C₉H₉N₃Na₂O₁₀S and a molecular weight of 397.23 g/mol [1]. This compound is commercially available from major suppliers such as Sigma-Aldrich with a stated purity range of 90-95% and a recommended storage temperature of -20°C . The molecule consists of the L-cysteic acid backbone, an oxidized sulfonic acid analogue of L-cysteine, covalently linked to the 2,4-dinitrophenyl (DNP) hapten group, and is formulated as a disodium salt hydrate for enhanced aqueous solubility [1]. Its structural configuration, featuring a permanent negative charge from the sulfonate group, dictates its unique physicochemical behavior and dictates its utility in specific analytical workflows and as a hapten-protein conjugate building block .

Why DNP-L-Cysteic Acid Disodium Salt Hydrate (CAS 16068-14-7) Cannot Be Directly Replaced by Other DNP-Amino Acid Derivatives


Substituting DNP-L-cysteic acid disodium salt hydrate with a structurally similar DNP-amino acid derivative or its parent compound, L-cysteic acid, will likely lead to experimental failure or misinterpretation of results in specific workflows. The presence of the strongly acidic sulfonate (-SO₃⁻) group confers permanent anionic character, making the molecule hydrophilic and water-soluble, in stark contrast to the ether-extractable nature of most other DNP-amino acids . This differential solubility is not a minor nuance but a fundamental property exploited in key analytical methods to achieve clean phase separation [1]. Furthermore, while the DNP hapten itself is the antigenic determinant in immunological studies, the amino acid backbone can influence hapten presentation, conjugate stability, and even biological activity, as seen in comparative studies of DNP-amino acid conjugates where the specific amino acid (e.g., lysine, cysteine, alanine, glycine) leads to distinct, albeit sometimes similar, immunomodulatory outcomes [2]. Therefore, empirical evidence from the specific compound is essential for method development and data interpretation.

Quantitative Differentiation Guide: Direct Evidence for DNP-L-Cysteic Acid Disodium Salt Hydrate (CAS 16068-14-7) vs. Closest Analogs


Differential Partitioning During Liquid-Liquid Extraction: Aqueous-Phase Retention vs. DNP-Taurine and Ether-Soluble DNP-Amino Acids

In the dinitrophenylation-based photometric method for taurine and cysteic acid, the key differentiation step relies on the quantitative partitioning of the DNP-derivatives after chloroform extraction. The method yields an aqueous solution containing only DNP-taurine or DNP-cysteic acid, while DNP-derivatives of other common amino acids are extracted into the organic phase [1]. This behavior directly contrasts with DNP-taurine, which is also acid-soluble and remains in the aqueous phase [1]. This property is a direct consequence of the sulfonate (-SO₃⁻) group present on both molecules .

Analytical Chemistry Amino Acid Analysis Derivatization

Immunosuppressive Activity in Murine Contact Sensitivity: Comparable Potency to Other DNP-Amino Acid Conjugates

In a study of hapten-specific immune suppression, DNP-amino acid conjugates were administered intravenously to mice during a DNFB contact skin reaction challenge. The suppressive activity of four different DNP-amino acids was evaluated. The study reported that DNP-L-lysine, DNP-S-cysteine, DNP-alanine, and DNP-glycine all demonstrated 'nearly the same' immunosuppressive effect, achieving maximal suppression of around 70% at optimal doses [1]. While DNP-L-cysteic acid was not directly tested, DNP-S-cysteine, a closely related analog differing only by a thiol (-SH) instead of a sulfonate (-SO₃⁻) group, was included and showed equivalent efficacy. This provides a strong class-level inference for the expected hapten-specific immunological activity of DNP-L-cysteic acid.

Immunology Hapten Research Contact Dermatitis

Isolation via Paper Ionophoresis: An Enabling Method for N-Terminal Protein Sequencing of Half-Cystine Residues

A specific paper ionophoretic method was developed for the isolation of DNP-cysteic acid from hydrolysates of oxidized DNP-proteins [1]. This method was specifically applied to determine N-terminal half-cystine residues in wool, a task not easily accomplished with ether-soluble DNP-amino acids [1]. The method leverages the distinct anionic mobility of DNP-cysteic acid at a specific pH, allowing for its separation from other DNP-amino acids and unmodified amino acids. The fact that a dedicated, published method exists for this single DNP-derivative underscores its unique analytical challenge and the necessity of using the authentic compound for this application.

Protein Chemistry Protein Sequencing Electrophoresis

Strategic Applications of DNP-L-Cysteic Acid Disodium Salt Hydrate (CAS 16068-14-7) in Research and Industry


Selective Quantification of Cysteic Acid in Complex Biological Matrices

Procure this compound for developing or implementing the rapid photometric assay for cysteic acid in the presence of other amino acids. The method, which relies on the aqueous-phase retention of DNP-cysteic acid after chloroform extraction, provides a direct and selective measurement of cysteic acid content without interference from other, ether-soluble DNP-amino acid derivatives [1].

As a Stable Hapten for Conjugation in Immunological Studies and Assay Development

Utilize DNP-L-cysteic acid as a hapten for generating DNP-specific antibodies or studying hapten-mediated immune suppression. Evidence from studies with the close analog DNP-S-cysteine indicates that DNP-amino acid conjugates can effectively suppress contact sensitivity responses by ~70% [1]. Its high water solubility and stability offer practical advantages in the synthesis and purification of hapten-protein conjugates compared to less soluble DNP derivatives.

Identification and Quantification of N-Terminal Half-Cystine Residues in Oxidized Proteins

Employ DNP-L-cysteic acid as an authentic standard and reference material in paper ionophoresis or other electrophoretic methods designed for the isolation and analysis of DNP-cysteic acid from oxidized protein hydrolysates. This application is critical for determining the sequence context of cysteine residues that form disulfide bridges, a key structural feature of many proteins [1].

Reference Standard for Method Development and Chromatographic Separation of DNP-Amino Acids

Procure as a certified reference material for developing and validating HPLC or LC-MS methods for the separation and analysis of DNP-derivatized amino acid mixtures. Its unique chromatographic behavior (e.g., strong retention on reversed-phase columns due to the DNP group, but high polarity from the sulfonate) provides a challenging test probe for optimizing separation conditions and serves as a distinct peak in a DNP-amino acid standard mix.

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